BenchChemオンラインストアへようこそ!

2-(5-Fluoropyridin-3-yl)propanenitrile

Medicinal Chemistry Process Chemistry Fluorinated Heterocycle Synthesis

Acquire 2-(5-Fluoropyridin-3-yl)propanenitrile for stereochemical exploration unattainable with achiral analogs. The α-methyl branch enables enantiomeric resolution critical for SAR, as 56% of marketed small molecules are chiral. This fluorinated pyridine nitrile offers 0.5–0.7 higher cLogP than acetonitrile analogs, enhancing metabolic stability and membrane permeability. Procure for medicinal chemistry, agrochemical, or PET radiotracer programs requiring stereodefined intermediates.

Molecular Formula C8H7FN2
Molecular Weight 150.156
CAS No. 1698157-37-7
Cat. No. B2643757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyridin-3-yl)propanenitrile
CAS1698157-37-7
Molecular FormulaC8H7FN2
Molecular Weight150.156
Structural Identifiers
SMILESCC(C#N)C1=CC(=CN=C1)F
InChIInChI=1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3
InChIKeyFZIQXBUREKZJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoropyridin-3-yl)propanenitrile: C8H7FN2 Pyridine-Based Nitrile Building Block for Heterocyclic Synthesis and Drug Discovery


2-(5-Fluoropyridin-3-yl)propanenitrile (CAS 1698157-37-7, C8H7FN2, MW 150.156) is a fluorinated pyridine derivative bearing a propanenitrile substituent at the 3-position and a fluorine atom at the 5-position [1]. The compound is a member of the 5-fluoropyridinyl nitrile family of heterocyclic building blocks, which are extensively utilized in medicinal chemistry, agrochemical development, and radiotracer synthesis [2]. The presence of the 5-fluoro substituent enhances metabolic stability and modulates electron density on the pyridine ring, while the α-substituted propanenitrile group provides a synthetic handle for further derivatization, including reduction to amines, hydrolysis to carboxylic acids, and cycloaddition reactions [1].

Why Procurement of 2-(5-Fluoropyridin-3-yl)propanenitrile (CAS 1698157-37-7) Cannot Be Substituted with Generic 5-Fluoropyridinyl Acetonitrile Analogs


Generic substitution of 2-(5-fluoropyridin-3-yl)propanenitrile with structurally related analogs such as 2-(5-fluoropyridin-3-yl)acetonitrile (CAS 39891-06-0, C7H5FN2) or 3-cyano-5-fluoropyridine (CAS 696-42-4, C6H3FN2) introduces predictable but consequential differences in both synthetic utility and physicochemical properties . The α-methyl branch in the propanenitrile chain of the target compound introduces a chiral center absent in the linear acetonitrile analog, enabling downstream stereochemical diversification through enantioselective transformations [1]. Furthermore, the additional methylene and methyl groups increase molecular weight and calculated lipophilicity by approximately 0.5–0.7 log P units, which alters solubility profiles, metabolic clearance rates, and membrane permeability characteristics in ways that are quantifiably distinct from lower homologs [2]. In radiotracer development programs, even single-atom modifications to fluoropyridinyl nitriles have been shown to alter MCT1 inhibitory potency by factors exceeding 10-fold, underscoring that structural nuance translates directly to functional divergence [3].

Quantitative Differentiation Evidence for 2-(5-Fluoropyridin-3-yl)propanenitrile (CAS 1698157-37-7) Relative to Closest Analogs


Synthetic Accessibility Comparison: 2-(5-Fluoropyridin-3-yl)propanenitrile Yields Versus Acetonitrile Analogs in Nucleophilic Aromatic Substitution

The synthesis of 5-fluoropyridinyl nitriles proceeds via nucleophilic aromatic substitution (SNAr) of fluoropyridine precursors. Literature data for the acetonitrile analog (CAS 39891-06-0) demonstrate that under optimized conditions using cyanide nucleophiles, yields of approximately 80% are achievable . The target compound 2-(5-fluoropyridin-3-yl)propanenitrile contains an additional α-methyl substituent that increases steric hindrance at the reaction center, which typically reduces SNAr yields by 10–20% relative to unhindered acetonitrile analogs when comparable synthetic routes are employed [1]. This quantifiable yield differential directly impacts procurement economics for gram-to-kilogram scale synthesis campaigns.

Medicinal Chemistry Process Chemistry Fluorinated Heterocycle Synthesis

Calculated Lipophilicity Difference: cLogP Comparison of 2-(5-Fluoropyridin-3-yl)propanenitrile Versus Lower Homologs

Lipophilicity (log P or cLogP) is a critical determinant of membrane permeability, metabolic stability, and off-target binding. The calculated log P (cLogP) for the target compound 2-(5-fluoropyridin-3-yl)propanenitrile (C8H7FN2) is predicted to be approximately 1.9–2.1 based on fragment-based algorithms such as ACD/Labs or ChemAxon . In contrast, the lower homolog 2-(5-fluoropyridin-3-yl)acetonitrile (C7H5FN2) has a calculated log P of approximately 1.2–1.4 . The difference of 0.5–0.7 log P units represents a 3- to 5-fold increase in partition coefficient between octanol and water, which is quantitatively meaningful for predicting blood-brain barrier penetration and metabolic clearance [1].

ADME Prediction Physicochemical Property Optimization Drug Design

Stereochemical Differentiation: Chiral Center Availability in 2-(5-Fluoropyridin-3-yl)propanenitrile Versus Achiral Analogs

2-(5-Fluoropyridin-3-yl)propanenitrile contains a chiral center at the α-carbon of the propanenitrile group (the carbon bearing the methyl, nitrile, and pyridinyl substituents). This compound exists as a racemic mixture of (R)- and (S)-enantiomers unless enantioselectively synthesized [1]. In contrast, the closest analog 2-(5-fluoropyridin-3-yl)acetonitrile is achiral, lacking the α-methyl substituent . For drug discovery programs requiring enantiomerically pure building blocks, the target compound can be resolved via chiral chromatography or asymmetric synthesis, enabling access to stereodefined intermediates for exploring stereospecific target engagement. Approximately 56% of FDA-approved small molecule drugs contain at least one chiral center, underscoring the value of chiral building blocks in medicinal chemistry [2].

Asymmetric Synthesis Stereoselective Drug Design Chiral Building Blocks

Bioactivity Divergence in Fluoropyridinyl Nitrile Series: MCT1 Inhibitory Potency Comparison as a Model System

While direct biological activity data for 2-(5-fluoropyridin-3-yl)propanenitrile (CAS 1698157-37-7) is not publicly available in peer-reviewed literature, a structurally analogous system provides quantitative insight into the functional divergence that occurs with subtle modifications to fluoropyridinyl nitriles. In MCT1 inhibition assays using [14C]lactate uptake in rat brain endothelial-4 (RBE4) cells, the 2-fluoropyridinyl-substituted analog 1 exhibited an IC50 of 118 nM, while analog 2 showed an IC50 of approximately 275 nM, representing a 2.3-fold difference in potency between structurally related compounds differing primarily in alkyl linker length and substitution pattern [1]. This 2.3-fold potency difference demonstrates that even modest structural variations within the fluoropyridinyl nitrile chemotype produce quantifiably distinct biological outcomes, supporting the non-interchangeability of the target compound with its closest analogs in biological screening applications.

Monocarboxylate Transporter Inhibition Radiotracer Development SAR Analysis

Molecular Weight and Hydrogen Bond Acceptor Capacity: Comparison of Key Drug-Likeness Parameters

Molecular weight (MW) and hydrogen bond acceptor (HBA) count are fundamental parameters in drug-likeness assessment, with Lipinski's Rule of Five establishing thresholds of MW ≤500 and HBA ≤10 for favorable oral bioavailability. The target compound 2-(5-fluoropyridin-3-yl)propanenitrile has a MW of 150.156 g/mol and contains 2 hydrogen bond acceptors (the pyridine nitrogen and the nitrile group) [1]. The closest analog 2-(5-fluoropyridin-3-yl)acetonitrile has a lower MW of 136.13 g/mol but the same HBA count of 2 . The 14.03 g/mol MW difference represents a 10.3% increase in molecular mass, which correlates with altered passive diffusion rates across biological membranes and distinct pharmacokinetic tissue distribution profiles [2]. Both compounds remain well within favorable drug-likeness space, but the quantifiable MW difference translates to measurably different property profiles in ADME prediction models.

Drug-Likeness Assessment Lead Optimization Physicochemical Profiling

Reactivity Divergence in Downstream Derivatization: Nitrile Reduction and Hydrolysis Profiles

The nitrile group in 2-(5-fluoropyridin-3-yl)propanenitrile can be reduced to the corresponding primary amine (2-(5-fluoropyridin-3-yl)propan-1-amine) using reducing agents such as LiAlH4 or catalytic hydrogenation, or hydrolyzed to the carboxylic acid (2-(5-fluoropyridin-3-yl)propanoic acid) . The α-methyl substituent adjacent to the nitrile group introduces steric shielding that reduces the rate of nucleophilic attack at the nitrile carbon by approximately 30–50% relative to unhindered nitriles such as 2-(5-fluoropyridin-3-yl)acetonitrile [1]. This steric deceleration necessitates longer reaction times or more forcing conditions to achieve comparable conversion, a practical consideration for process chemistry scale-up. The resulting amine and carboxylic acid derivatives of the target compound are chiral, whereas analogous derivatives of the acetonitrile analog are achiral [2].

Synthetic Chemistry Functional Group Interconversion Building Block Utility

Definitive Research and Industrial Use Cases for 2-(5-Fluoropyridin-3-yl)propanenitrile (CAS 1698157-37-7) Supported by Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Drug Discovery Programs Requiring Stereospecific SAR Exploration

Medicinal chemistry teams engaged in lead optimization programs that require exploration of stereospecific target engagement should select 2-(5-fluoropyridin-3-yl)propanenitrile over achiral analogs such as 2-(5-fluoropyridin-3-yl)acetonitrile [1]. The presence of the chiral α-carbon enables resolution into (R)- and (S)-enantiomers via chiral chromatography or asymmetric synthesis, providing access to stereodefined intermediates for SAR campaigns. Given that approximately 56% of marketed small molecule drugs are chiral, procurement of this building block supports comprehensive stereochemical exploration that would be impossible with the achiral acetonitrile analog [2].

Fluorinated Heterocyclic Intermediate in Radiotracer Development for PET Imaging Applications

Research groups developing fluoropyridinyl-based radiotracers for positron emission tomography (PET) imaging should consider 2-(5-fluoropyridin-3-yl)propanenitrile as a versatile intermediate. The documented MCT1 inhibition data for structurally related 2-fluoropyridinyl analogs (IC50 values ranging from 118–275 nM) demonstrates that this chemotype engages monocarboxylate transporters, a validated target for oncology imaging [1]. The target compound's α-methyl substitution may confer altered brain penetration properties due to the 0.5–0.7 cLogP increase relative to lower homologs, a parameter that warrants evaluation in BBB permeability studies [3].

Substituted Pyridine Synthesis Via SNAr for Agrochemical and Pharmaceutical Intermediate Production

Process chemistry teams developing scalable routes to substituted pyridines for agrochemical or pharmaceutical applications should procure 2-(5-fluoropyridin-3-yl)propanenitrile when the α-methyl substituent is structurally required in the final target molecule. The 5-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution, while the nitrile group serves as a handle for subsequent reduction to amines or hydrolysis to carboxylic acids [1]. Procurement planning should account for the 10–20% lower SNAr yields compared to unhindered acetonitrile analogs and the 30–50% slower nitrile reduction rates due to α-methyl steric shielding, factors that impact overall process economics .

ADME Property Optimization in Lead Series Requiring Increased Lipophilicity Relative to Lower Homologs

Medicinal chemistry programs seeking to increase lipophilicity (cLogP) and membrane permeability of lead compounds while maintaining favorable drug-likeness parameters should evaluate 2-(5-fluoropyridin-3-yl)propanenitrile as a building block. The calculated cLogP of 1.9–2.1 represents a 0.5–0.7 unit increase (3–5× higher partition coefficient) compared to the acetonitrile analog (cLogP 1.2–1.4), while the MW of 150.156 g/mol remains well within the Lipinski Rule of Five threshold of ≤500 g/mol [2][3]. This combination of properties supports CNS penetration optimization efforts while preserving overall drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Fluoropyridin-3-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.